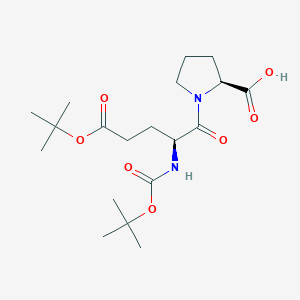

Boc-Glu(OtBu)-Pro-OH

Description

Significance of Protected Amino Acid and Dipeptide Building Blocks in Advanced Chemical Synthesis

In advanced chemical synthesis, particularly in the creation of peptides and proteins, the use of protected amino acids and dipeptides is fundamental. springernature.com The reactive nature of amino acids, which possess at least two functional groups (an α-amino group and a α-carboxyl group), necessitates a protection strategy to prevent undesirable side reactions, such as polymerization, during synthesis. springernature.commasterorganicchemistry.com Protecting groups are temporarily attached to these reactive sites, rendering them inert while a specific chemical transformation, like peptide bond formation, is carried out. springernature.com

The primary advantages of using these building blocks include:

Preventing Unwanted Reactions: Protection of the α-amino group of one amino acid and the carboxyl group of another ensures that they react in the desired manner to form a single, specific dipeptide product. masterorganicchemistry.com

Enabling Stepwise Synthesis: It allows for the controlled, sequential addition of amino acids to a growing peptide chain, which is crucial for obtaining a peptide with the correct sequence. nzic.org.nz This is the foundational principle of both solution-phase and solid-phase peptide synthesis (SPPS). masterorganicchemistry.comnzic.org.nz

Improving Solubility and Handling: Dipeptides can exhibit different physical properties, such as improved solubility or heat stability, compared to their constituent amino acids, which can be advantageous during the synthesis process. researchgate.net

Minimizing Racemization: The use of specific protecting groups, like the urethane-type Boc group, helps to minimize the loss of stereochemical integrity at the chiral α-carbon during the activation and coupling steps. luxembourg-bio.combrieflands.com

The development of orthogonal protecting group strategies, where one group can be removed selectively in the presence of others, has been a major breakthrough. springernature.commasterorganicchemistry.com This allows for the synthesis of complex, branched, or cyclic peptides. The Boc group, for instance, is typically removed under moderately acidic conditions, while other groups like the tert-butyl ester are stable to these conditions but can be cleaved with stronger acids. smolecule.com

Strategic Positioning of Boc-Glu(OtBu)-Pro-OH within Modern Peptide Synthesis Paradigms

This compound is a pre-formed dipeptide building block that offers distinct advantages in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). In SPPS, a peptide is assembled sequentially while one end is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be washed away. nzic.org.nz

The strategic value of this specific dipeptide lies in its unique combination of components:

Boc-Protected N-Terminus: The N-terminal glutamic acid is protected with a Boc group. This group safeguards the amine during the coupling of the dipeptide's free C-terminal carboxyl group to the N-terminus of the growing peptide chain on the solid support. luxembourg-bio.comsmolecule.com

Side-Chain Protection: The side-chain carboxyl group of the glutamic acid is protected as a tert-butyl (OtBu) ester. This prevents it from participating in unwanted side reactions during peptide chain elongation. smolecule.com The OtBu group is typically removed during the final cleavage step from the resin, often using strong acids like trifluoroacetic acid (TFA). peptide.comresearchgate.net

Proline Residue: The presence of proline can be synthetically challenging due to its secondary amine structure and its tendency to influence peptide conformation. Using a pre-formed dipeptide containing proline can help to improve coupling efficiency and reduce the formation of deletion sequences or other byproducts, such as diketopiperazines, which can occur when adding a single amino acid to an N-terminal proline residue. brieflands.com

Free Carboxyl Group: The C-terminal carboxyl group of the proline residue is free, allowing it to be activated and coupled to the free amino group of the peptide chain being synthesized. achemblock.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 917926-33-1 | achemblock.com001chemical.com |

| Molecular Formula | C₁₉H₃₂N₂O₇ | achemblock.com001chemical.com |

| Molecular Weight | 400.47 g/mol | achemblock.com001chemical.com |

| IUPAC Name | ((s)-5-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoyl)-l-proline | achemblock.com |

| Purity | ≥95% - 98% | achemblock.com001chemical.com |

Overview of Research Trajectories Involving this compound Derivatives

The utility of this compound and similar protected di- and tripeptides extends to various research areas, primarily centered on the synthesis of biologically active peptides. The parent compound, Boc-Glu(OtBu)-OH, is a widely used building block for introducing glutamic acid residues into peptides. smolecule.com These peptides are then used in drug development, proteomics, and studies of protein structure and function. smolecule.com

Research involving derivatives and related structures includes:

Synthesis of Glucagon-Like Peptides (GLP-1): In the synthesis of GLP-1 analogues, which are important therapeutic targets for diabetes, various protected amino acids, including Fmoc-Glu(OtBu)-OH, are employed. google.com The principles of using protected building blocks like this compound are directly applicable to the efficient assembly of such complex peptide hormones. google.com

Development of Stapled and Cyclic Peptides: Protected amino acids are crucial for creating stapled peptides, where the peptide's secondary structure (like an α-helix) is constrained by a synthetic brace. sigmaaldrich.com This often involves incorporating non-natural amino acids or performing specific on-resin cyclization reactions where orthogonal protection is key.

Complex Peptide Fragments: Research has demonstrated the synthesis of complex peptide fragments using a combination of protected amino acids. For example, the tetrapeptide Boc-L-His(Trt)-Aib-L-Glu(OtBu)-Gly-OH is a building block for more complex structures. iris-biotech.de Similarly, multi-step syntheses have yielded fragments like Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH, showcasing the modular nature of using protected building blocks. csic.es

Pseudoproline Dipeptides: The concept of using dipeptide units to overcome synthetic challenges is further advanced by pseudoproline dipeptides. For instance, Fmoc-L-Glu(tBu)-L-Cys[PSI(Dmp,H)pro]-OH is a cysteine-based pseudoproline that helps to disrupt aggregation and improve synthesis efficiency for difficult and long peptide sequences. iris-biotech.de

These research trajectories highlight a consistent theme: the strategic use of pre-formed, protected peptide fragments is a powerful tool for enhancing the efficiency, yield, and purity of synthetic peptides intended for advanced applications in medicine and biology.

Table 2: Examples of Research Applications for Related Protected Peptide Building Blocks

| Building Block/Derivative | Application Area | Research Focus | Source(s) |

|---|---|---|---|

| Fmoc-Glu(OtBu)-OH | Therapeutic Peptide Synthesis | Used in the solid-phase synthesis of glucagon-like peptide (GLP-1) analogues. | google.com |

| Fmoc-Glu(OtBu)-OH | Stapled Peptide Synthesis | Employed as a building block in the preparation of stapled α-helical peptides to enhance structural stability and biological activity. | sigmaaldrich.com |

| Boc-L-His(Trt)-Aib-L-Glu(OtBu)-Gly-OH | Complex Peptide Synthesis | Serves as a tetrapeptide fragment for constructing larger, biologically relevant peptide sequences. | iris-biotech.de |

Structure

3D Structure

Properties

CAS No. |

917926-33-1 |

|---|---|

Molecular Formula |

C19H32N2O7 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H32N2O7/c1-18(2,3)27-14(22)10-9-12(20-17(26)28-19(4,5)6)15(23)21-11-7-8-13(21)16(24)25/h12-13H,7-11H2,1-6H3,(H,20,26)(H,24,25)/t12-,13-/m0/s1 |

InChI Key |

CNPCAWYHBKFPPJ-STQMWFEESA-N |

SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

sequence |

XP |

Origin of Product |

United States |

Boc Glu Otbu Pro Oh As a Core Building Block in Peptide and Peptidomimetic Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a widely utilized technique where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support. iris-biotech.de This method simplifies the purification process as excess reagents and byproducts can be removed by washing the solid support. iris-biotech.de Boc-Glu(OtBu)-Pro-OH is a valuable building block in SPPS, particularly within the Boc/Bzl protection strategy. tu-darmstadt.de

Integration Strategies of this compound into Elongating Peptide Chains

The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of SPPS. The process begins with the deprotection of the N-terminal amino group of the resin-bound peptide. The free amine then attacks the activated carboxyl group of the incoming this compound dipeptide, forming a new peptide bond. nih.gov

A key strategic consideration is the choice of solid support (resin). The selection depends on the desired C-terminal functionality of the final peptide (e.g., acid or amide) and the cleavage conditions. nih.gov For instance, resins like Merrifield resin are compatible with the Boc strategy, where the final cleavage from the resin is typically achieved using strong acids like hydrogen fluoride (B91410) (HF). nih.gov

The Boc protecting group on the glutamic acid residue of the dipeptide is temporary and is removed after each coupling step to allow for the addition of the next amino acid in the sequence. luxembourg-bio.com This is typically achieved with a moderately strong acid, such as trifluoroacetic acid (TFA). nih.gov The OtBu protecting group on the glutamic acid side chain, however, is considered a "permanent" protecting group and remains intact throughout the synthesis until the final cleavage step. google.com This orthogonal protection scheme prevents unwanted side reactions at the glutamic acid side chain during peptide elongation. bachem.com

Coupling Reagents and Conditions for Effective Incorporation of this compound

The formation of the peptide bond between the resin-bound peptide and this compound requires the activation of the dipeptide's C-terminal carboxyl group. ekb.eg A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions.

Commonly used coupling reagents in Boc-SPPS include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). nih.govnih.gov These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amino group of the peptide on the resin. To suppress side reactions and reduce racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often used in conjunction with carbodiimides. nih.gov

Another class of effective coupling reagents are the phosphonium (B103445) and aminium (uronium) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU). nih.govrsc.org These reagents, often used with a base like N,N-diisopropylethylamine (DIEA), promote rapid and efficient coupling. nih.gov The choice of coupling reagent and conditions can be optimized based on the specific peptide sequence and the scale of the synthesis. rsc.org

Table 1: Common Coupling Reagents for this compound in SPPS

| Coupling Reagent Class | Example Reagent | Common Additive/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Widely used, cost-effective. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | N,N-Diisopropylethylamine (DIEA) | High coupling efficiency, rapid reactions. |

| Aminium Salts | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU) | N,N-Diisopropylethylamine (DIEA) | Often used in automated synthesis, very efficient. |

Mitigation of Side Reactions During this compound Coupling in SPPS

Several side reactions can occur during the coupling of this compound in SPPS, potentially leading to impurities in the final peptide product. One common issue is racemization, the loss of stereochemical integrity at the chiral center of the amino acids. The use of coupling additives like HOBt can help to minimize racemization. nih.gov

Another potential side reaction is the formation of deletion sequences, where the coupling reaction does not go to completion, resulting in a peptide chain missing the intended dipeptide. To mitigate this, an excess of the activated this compound is typically used to drive the reaction to completion. iris-biotech.de After the coupling step, a "capping" step can be performed using a reagent like acetic anhydride (B1165640) to block any unreacted amino groups and prevent them from participating in subsequent coupling cycles. iris-biotech.de

Guanidinylation of the N-terminal amino group by uronium/aminium coupling reagents is another possible side reaction that terminates the peptide chain. peptide.com This can be avoided by pre-activating the protected amino acid with the coupling reagent before adding it to the peptide-resin. peptide.com

During the final cleavage and deprotection step with strong acids like HF, the tert-butyl cation generated from the cleavage of the Boc and OtBu groups can react with sensitive amino acid residues like tryptophan or methionine. peptide.com The addition of "scavengers," such as anisole (B1667542) or ethanedithiol, to the cleavage cocktail can trap these reactive cations and prevent unwanted modifications to the peptide. nih.gov

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves the synthesis of peptides in a homogenous solution. bachem.com While SPPS offers advantages in terms of purification, LPPS can be advantageous for the synthesis of very large peptides or for specific applications where the peptide needs to remain in solution. rsc.org

Activation Methods for Carboxyl Group of this compound in Solution

Similar to SPPS, the carboxyl group of this compound must be activated for peptide bond formation in LPPS. ekb.eg Several classical and modern activation methods are employed in solution-phase synthesis.

The mixed anhydride method is a well-established technique where the carboxyl group is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a reactive mixed anhydride. thieme-connect.de This anhydride is then reacted with the amino component to form the peptide bond.

Active esters are another important activation strategy. karger.com The carboxyl group of this compound can be converted into a more reactive ester, such as a p-nitrophenyl ester or a succinimidyl ester (e.g., Z-Glu(OtBu)-OSu), which then readily reacts with the amino group of the coupling partner. bachem.com

Carbodiimide (B86325) reagents, like DCC and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are also widely used in LPPS, often in combination with additives like HOBt to improve efficiency and reduce side reactions. thieme-connect.dersc.org

Comparative Analysis of SPPS and LPPS Efficiency for this compound Inclusion

The choice between SPPS and LPPS for incorporating this compound depends on several factors, including the desired scale of synthesis, the length and complexity of the target peptide, and the available resources.

Table 2: Comparative Analysis of SPPS and LPPS for this compound Incorporation

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Purification | Simplified purification through washing of the solid support. iris-biotech.de | Requires purification after each step (e.g., extraction, crystallization, chromatography). |

| Reagent Use | Excess reagents are used to drive reactions to completion and are easily washed away. iris-biotech.de | Stoichiometric amounts of reagents are often used to simplify purification. |

| Automation | Easily automated, suitable for high-throughput synthesis. iris-biotech.de | More difficult to automate, often performed manually. |

| Scale | Typically used for small to medium-scale synthesis (mg to g). | Can be scaled up for large-scale industrial production (kg). rsc.org |

| Reaction Monitoring | More challenging to monitor reaction completion in real-time. | Reaction progress can be monitored using standard analytical techniques (e.g., TLC, HPLC). |

| Solubility Issues | The growing peptide chain is attached to a solid support, avoiding solubility problems of the peptide itself. | The solubility of the growing peptide chain in the reaction solvent can become a limiting factor. |

| Overall Time | Generally faster for the synthesis of short to medium-length peptides due to simplified workup. iris-biotech.de | Can be more time-consuming due to the purification required after each step. |

Role in Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) merges the flexibility of chemical synthesis with the high specificity and mild conditions of enzymatic reactions. In this approach, small, protected peptide fragments are enzymatically ligated to form a larger peptide. This compound is a valuable building block in CEPS, particularly in strategies involving enzymatic condensation. googleapis.com

Enzymes such as subtiligase, omniligase-1, and other engineered ligases can recognize specific C-terminal sequences and catalyze the formation of a peptide bond with an N-terminally unprotected peptide or amino acid. googleapis.comuva.nl The Glu-Pro sequence can serve as a recognition motif for certain enzymes under optimized conditions. The Boc and OtBu protecting groups on the dipeptide are crucial as they prevent unwanted side reactions at the N-terminus and the glutamate (B1630785) side chain, respectively, and are generally well-tolerated by the enzymes. uva.nl

A typical CEPS strategy might involve the enzymatic coupling of a peptide fragment with a C-terminal ester to a nucleophilic peptide fragment with a free N-terminus. For example, a peptide-ester fragment could be ligated to H-Glu(OtBu)-Pro-OH or a larger peptide containing this N-terminal sequence. The inherent advantages of CEPS, such as high stereospecificity and avoidance of harsh chemical reagents, make it an attractive method, especially for large-scale and green peptide manufacturing. The solubility of this compound in solvent systems that support enzyme activity is a key practical consideration for its use in this context.

Incorporation into Pseudo-Proline Containing Peptides and Constrained Architectures

The proline residue in this compound naturally induces a "kink" or bend in the peptide backbone, a fundamental method for introducing conformational constraint. activotec.compeptide.com This feature is critical for mimicking the structure of many biologically active peptides. While this compound is a standard dipeptide, its use is related to the principles behind pseudo-proline (ΨPro) dipeptides. Pseudo-prolines are oxazolidine (B1195125) or thiazolidine (B150603) derivatives of Ser, Thr, or Cys that are temporarily incorporated into a peptide chain to disrupt aggregation-prone secondary structures during solid-phase peptide synthesis (SPPS). activotec.compeptide.com The use of proline-containing dipeptides like this compound similarly improves coupling efficiency and purities by breaking up interchain hydrogen bonding that leads to aggregation. activotec.com

Furthermore, the glutamate residue provides a functional handle for creating more complex constrained architectures. After the assembly of a linear peptide, the OtBu protecting group on the glutamate side chain can be selectively removed. The newly freed carboxylic acid can then form a lactam bridge by reacting with an N-terminal amine on the same peptide chain. This side-chain-to-main-chain cyclization is a widely used strategy to stabilize specific secondary structures, such as α-helices or β-turns, often leading to peptides with increased metabolic stability and enhanced receptor binding affinity. The defined stereochemistry of the this compound building block ensures that the resulting cyclic peptide is formed with high stereochemical purity.

Strategies for Synthesis of Branched Peptides Incorporating this compound Derivatives

Branched peptides are molecules where a second peptide chain is attached to the side chain of an amino acid in a primary peptide sequence. They are valuable in creating synthetic vaccines, drug delivery systems, and multimeric protein mimics. The γ-carboxyl group of the glutamate residue in this compound is a natural branching point. rsc.orggoogleapis.com

The synthesis of branched peptides requires an orthogonal protecting group strategy, where different protecting groups can be removed independently under specific conditions. rsc.orgrsc.org In the case of this compound, both the N-terminal Boc group and the side-chain OtBu group are removed by acid, though with different sensitivities. peptide.com For selective side-chain branching, a derivative of the dipeptide with a different side-chain protecting group is necessary.

A common strategy involves using a glutamate derivative where the side chain is protected by a group orthogonal to the standard Fmoc/tBu or Boc/Bzl chemistries used for the main peptide chain assembly. sigmaaldrich.com For example, a derivative like Boc-Glu(OAll)-Pro-OH, with an allyl (All) protecting group on the side chain, could be used. After the synthesis of the main peptide backbone, the allyl group can be selectively cleaved using palladium catalysis, leaving the other protecting groups intact. rsc.org The exposed carboxylic acid on the glutamate side chain then serves as the anchor point for the synthesis of the second peptide chain, creating the branched structure. google.com

Alternatively, if using Fmoc-SPPS, a building block like Fmoc-Glu(O-2-PhiPr)-OH or Fmoc-Glu(ivDde)-OH could be incorporated. sigmaaldrich.com The 2-phenylisopropyl (2-PhiPr) group is labile to very mild acid (e.g., 1% TFA), while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is removed by hydrazine. sigmaaldrich.com These approaches allow the main peptide chain to be synthesized, followed by selective side-chain deprotection and subsequent synthesis of the peptide branch. This precise control over the synthesis ensures the creation of well-defined, complex branched peptide architectures. rsc.orggoogleapis.comgoogle.com

Protecting Group Chemistry and Orthogonal Strategies for Boc Glu Otbu Pro Oh Derivatives

Nα-Boc Group Chemistry: Cleavage and Stability Considerations

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group of the glutamic acid residue. numberanalytics.com Its widespread use stems from its stability to a variety of reaction conditions, yet its susceptibility to acid-catalyzed removal. wikipedia.orgtotal-synthesis.com The cleavage of the Boc group is typically achieved using moderately strong acids, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a common reagent. wikipedia.orgchempep.com A 50% TFA/DCM solution is often employed, with a brief prewash followed by a 15 to 25-minute reaction time to ensure complete deprotection. chempep.com Alternative reagents for Boc removal include hydrogen chloride (HCl) in methanol (B129727) or dioxane, and other strong acids like methanesulfonic acid or hydrogen bromide in acetic acid. wikipedia.orgresearchgate.netwiley-vch.de

The stability of the Boc group is a critical factor in multi-step peptide synthesis. It is resistant to basic conditions, making it orthogonal to protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which are base-labile. organic-chemistry.orgorganic-chemistry.org This stability allows for selective deprotection of other functional groups within a peptide without premature removal of the Nα-Boc protection. However, the repeated use of acidic conditions for Boc deprotection in solid-phase peptide synthesis (SPPS) can lead to gradual loss of acid-sensitive side-chain protecting groups or even cleavage of the peptide from the resin support, particularly with more classical resin linkages. chempep.comcsic.es

The mechanism of Boc cleavage involves the formation of a tert-butyl cation intermediate. wikipedia.org This reactive species can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan and tyrosine, if not properly managed through the use of scavengers like anisole (B1667542) or thioanisole. wikipedia.orgsigmaaldrich.com

Side-Chain OtBu Ester Chemistry: Differential Deprotection and Lability

The γ-carboxylic acid of the glutamic acid side chain is protected as a tert-butyl (OtBu) ester. This protection prevents the side chain from participating in unwanted reactions during peptide coupling. smolecule.com Similar to the Nα-Boc group, the OtBu ester is acid-labile. acs.orgnih.gov However, its lability differs, forming the basis for selective deprotection strategies.

Generally, the OtBu ester is more stable to acidic conditions than the Nα-Boc group. csic.es This differential lability allows for the selective removal of the Boc group while leaving the OtBu ester intact. For instance, treatment with 4 M HCl in dioxane has been shown to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.netnih.gov Conversely, stronger acidic conditions, often used for the final cleavage of the peptide from the resin in SPPS, will remove both the Boc and OtBu groups simultaneously. acs.org

The cleavage of the OtBu ester can also be achieved using various Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane or cerium(III) chloride heptahydrate–sodium iodide in acetonitrile (B52724). acs.orgnih.gov This provides an alternative to protic acids and expands the toolbox for selective deprotection. However, it's important to note that certain acid-sensitive groups, such as trityl (Trt) and in some cases Boc, may not withstand the conditions required for OtBu ester cleavage with some Lewis acids. acs.org A notable complication with glutamic acid derivatives is the potential for the newly deprotected α-amino group to nucleophilically attack the side-chain ester, leading to the formation of a pyroglutamate (B8496135) derivative. researchgate.net

Orthogonal Protecting Group Schemes with Boc-Glu(OtBu)-Pro-OH

Orthogonal protection strategies are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. organic-chemistry.org The Boc/Bzl (benzyl) and Fmoc/tBu (tert-butyl) strategies are two of the most common orthogonal schemes. researchgate.net In the context of this compound, the Boc and OtBu groups are considered to have modulated lability rather than being truly orthogonal, as both are removed by acidic conditions, albeit at different rates. csic.es

True orthogonality with this compound is achieved by introducing protecting groups that are cleaved under fundamentally different conditions. For example, a base-labile Fmoc group could be used for N-terminal protection in a growing peptide chain, while the OtBu group on a glutamic acid residue remains stable until treated with acid. organic-chemistry.orgresearchgate.net Similarly, protecting groups removable by catalytic hydrogenation (like benzyloxycarbonyl, Z or Cbz) or with transition metal catalysts (like allyloxycarbonyl, Alloc) offer orthogonal options. total-synthesis.compeptide.com

For instance, Boc-Lys(Fmoc)-OH is a commercially available building block that utilizes the orthogonality between the acid-labile Boc group and the base-labile Fmoc group. peptide.com This allows for the selective deprotection of the lysine (B10760008) side chain for branching or modification while the N-terminus remains protected.

Regioselective Deprotection Strategies for Complex Peptide Constructs

Regioselective deprotection involves the removal of a specific protecting group at a particular position within a molecule containing multiple, similar protecting groups. This is often achieved by exploiting subtle differences in reactivity. organic-chemistry.org With a dipeptide like this compound, regioselective strategies become more relevant when it is incorporated into a larger, more complex peptide.

The differential acid lability of the Nα-Boc and the side-chain OtBu groups is a key principle for regioselective deprotection. Milder acidic conditions can selectively cleave the Nα-Boc group, enabling peptide chain elongation from the N-terminus, while the OtBu group on the glutamic acid side chain is preserved. csic.es For example, studies have shown that it is possible to chemoselectively remove the Boc group in the presence of a tBu ester by carefully controlling the concentration and type of acid used. csic.esresearchgate.net

For more complex constructs, where multiple glutamic acid or aspartic acid residues might be present with OtBu protection, achieving regioselectivity can be challenging. In such cases, one might employ a protecting group with different cleavage characteristics, such as an allyl ester, for one of the side chains. Allyl esters are stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, but can be selectively cleaved using a palladium catalyst. peptide.com This allows for the specific deprotection of one carboxylic acid side chain for modification, such as cyclization or conjugation. peptide.com

Impact of Protecting Groups on Reaction Kinetics and Efficiency

The efficiency of the deprotection steps is also crucial. Incomplete removal of the Boc group can lead to the termination of the peptide chain, resulting in truncated sequences. Conversely, overly harsh deprotection conditions can cause the premature cleavage of side-chain protecting groups or the peptide-resin linkage, reducing the final yield. chempep.comwiley-vch.de The formation of byproducts during deprotection, such as the alkylation of sensitive residues by the tert-butyl cation, also diminishes the efficiency and purity of the final peptide. wikipedia.org

Furthermore, certain amino acid sequences, particularly those containing aspartic or glutamic acid, are prone to side reactions like aspartimide or glutamide formation, especially under basic conditions used for Fmoc deprotection. acs.orgnih.gov While Boc-based strategies avoid these specific base-catalyzed side reactions, the acidic deprotection steps carry their own set of potential complications that must be carefully managed to ensure high reaction efficiency.

Advanced Research Applications and Design Principles Utilizing Boc Glu Otbu Pro Oh

Design and Synthesis of Peptide Mimetics Incorporating Boc-Glu(OtBu)-Pro-OH

Peptide mimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of this compound into peptide sequences is a strategic approach to introduce conformational constraints and specific side-chain functionalities.

The synthesis of peptide mimetics using this dipeptide often involves solid-phase peptide synthesis (SPPS), where the Boc group protects the N-terminus and the OtBu group protects the side-chain carboxyl group of the glutamic acid residue. sigmaaldrich.com This protection scheme allows for the sequential addition of other amino acids to build the desired peptide chain. medsci.org The proline residue within the dipeptide introduces a rigid kink in the peptide backbone, which can be crucial for mimicking the secondary structures of biologically active peptides.

For instance, research has shown the use of protected dipeptides like this compound in the synthesis of complex peptide structures. The coupling of such dipeptides can be achieved using standard coupling reagents like HBTU in a solution phase or on a solid support. uniupo.it The presence of the bulky protecting groups can influence the coupling efficiency and may require optimized reaction conditions.

A key aspect of designing peptide mimetics is the ability to selectively deprotect and modify specific residues. The tert-butyl based protecting groups on this compound are acid-labile and are typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). medsci.orgacs.org However, milder methods for the selective removal of the tert-butyl group from the glutamic acid side chain while the peptide is still on the resin have been explored, allowing for further on-resin modifications. acs.org This enables the introduction of various functional groups, creating diverse peptide mimetics from a common precursor.

Table 1: Key Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Purpose |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | N-terminal protection |

| tert-Butyl | tBu/OtBu | Acidic (e.g., TFA) | Side-chain protection for Asp, Glu, Ser, Thr, Tyr |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | N-terminal protection |

| Trityl | Trt | Acidic | Side-chain protection for Asn, Gln, His |

| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acidic | Side-chain protection for Arg |

Application in Combinatorial Peptide Library Generation

Combinatorial chemistry is a powerful tool for discovering new biologically active peptides. nih.gov The "split-mix" synthesis method allows for the generation of vast libraries of peptides on solid-phase resins. nih.gov Protected amino acid building blocks, including derivatives like Boc-Glu(OtBu)-OH, are essential for constructing these libraries. medsci.orgnih.gov

The use of this compound in combinatorial libraries introduces a specific dipeptide motif that can be systematically varied in subsequent coupling steps. This allows for the exploration of the structure-activity relationship of peptides containing a Glu-Pro sequence. The defined stereochemistry and conformational rigidity imposed by the proline residue can significantly influence the binding affinity and specificity of the library members to their biological targets.

While Fmoc chemistry is more commonly used in modern combinatorial synthesis, Boc chemistry still finds applications. medsci.org The choice between Boc and Fmoc strategies depends on the specific requirements of the library and the compatibility of the protecting groups with other chemical modifications. acs.org The acid-labile nature of the Boc and OtBu groups allows for a global deprotection step at the end of the synthesis, releasing the final peptide library into solution for screening. medsci.org

Development of Enzyme Substrates and Inhibitors with this compound as a Structural Motif

The Glu-Pro sequence is found in various natural proteins and peptides and can be a recognition site for specific enzymes. By incorporating this compound into synthetic peptides, researchers can design substrates and inhibitors for these enzymes. The protected dipeptide serves as a core structural element that can be elaborated with different flanking sequences to achieve desired binding properties.

For example, peptides containing glutamic acid are involved in interactions with various proteases. By creating a library of peptides based on the Glu-Pro motif, it is possible to screen for potent and selective inhibitors. The tert-butyl protecting groups on the glutamic acid side chain can be retained in the final molecule to probe the steric and electronic requirements of the enzyme's active site, or they can be removed to mimic the natural substrate.

Research into hypervalent iodine(III)-mediated chemistry has shown the development of peptide-based catalysts for asymmetric transformations. clemson.edu While not directly involving this compound, this highlights the potential for using specifically designed peptides to create novel catalytic functions. The incorporation of a rigid dipeptide unit like Glu-Pro could influence the chiral environment provided by the peptide scaffold, potentially enhancing the enantioselectivity of such catalytic systems. clemson.edu

Strategic Use in Constructing Probes for Biochemical Investigations

Biochemical probes are essential tools for studying biological processes. These probes often consist of a recognition element, a reporter group (e.g., a fluorophore or a spin label), and a linker. This compound can be strategically incorporated into the recognition element of a probe to target specific proteins or enzymes that recognize the Glu-Pro sequence.

The synthesis of such probes often involves the selective deprotection of one of the protecting groups on the dipeptide to allow for the attachment of the reporter group. For instance, if a different, orthogonally protected amino acid is used alongside this compound, the specific side chain can be deprotected and modified while the rest of the peptide remains protected. This allows for precise control over the probe's architecture.

An example of a related application is the synthesis of modified amyloid-β peptides to study their interaction with metal ions like aluminum, which is implicated in Alzheimer's disease. mdpi.com In these studies, protected amino acids, including Fmoc-Glu(OtBu)-OH, are used to build the peptide sequence. mdpi.com Similarly, this compound could be used to construct specific peptide sequences for use as probes in studying protein-protein interactions or enzyme mechanisms where a Glu-Pro motif is relevant. The ability to introduce modifications, such as replacing an amino acid with a cysteine for spin labeling, is a common strategy in these investigations. nih.gov

Integration into Supramolecular Assemblies and Functional Materials

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in materials science and biomedicine. The sequence and structure of the constituent peptides dictate the morphology and properties of the resulting supramolecular assemblies.

The rigid turn induced by the proline residue in this compound can be a powerful design element for controlling the self-assembly process. By incorporating this dipeptide into a larger peptide sequence, it is possible to direct the formation of specific secondary structures, such as β-turns or helices, which can then drive the assembly into fibrils, nanotubes, or other nanomaterials.

While direct research on the integration of this compound into supramolecular assemblies is not extensively documented in the provided search results, the principles of peptide self-assembly suggest its potential. The glutamic acid residue, once deprotected, can participate in pH-responsive self-assembly due to the ionization of its carboxylic acid side chain. The bulky Boc and OtBu groups, if retained, could also influence the packing of the peptides in the solid state, leading to novel material properties. Research on the supramolecular assemblies of dipeptides provides a foundation for exploring the potential of more complex building blocks like this compound in this area. acs.org

Analytical Methodologies for Characterization and Reaction Monitoring of Boc Glu Otbu Pro Oh

Chromatographic Techniques for Purity Assessment and Reaction Progress (e.g., HPLC, TLC)

Chromatographic methods are indispensable for evaluating the purity of Boc-Glu(OtBu)-Pro-OH and for tracking the conversion of reactants to products.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity analysis of this compound, with some suppliers guaranteeing a purity of ≥99% as determined by this method. ottokemi.comsigmaaldrich.com For peptide analysis, reversed-phase HPLC (RP-HPLC) is commonly used. A typical setup involves a C18 column and a mobile phase gradient consisting of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. nih.govrsc.orgrsc.orgrsc.org For instance, a gradient elution might start with a low percentage of acetonitrile, which is gradually increased to elute compounds of increasing hydrophobicity. nih.govrsc.org The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

A variety of conditions can be employed, with suppliers often specifying purity levels greater than 97% or 98% by HPLC. avantorsciences.comtcichemicals.comtcichemicals.com The selection of the stationary phase, such as a C18 or C4 column, and the gradient program are optimized to achieve the best separation of the target peptide from starting materials, reagents, and any side products. nih.govrsc.org Detection is typically performed using a UV detector at wavelengths of 210 nm and 220 nm, where the peptide bond absorbs. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction in real-time. researchgate.netub.edursc.org For the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). rsc.org The plate is then developed in an appropriate solvent system, which is chosen to effectively separate the starting materials from the product. The separated spots are visualized, often under UV light, allowing for a qualitative assessment of the reaction's completion. bris.ac.uk The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. researchgate.net Commercial suppliers often use TLC to confirm the purity of their products, with specifications such as ≥98% or ≥99% (sum of enantiomers). sigmaaldrich.comsigmaaldrich.com

Below is an interactive table summarizing typical chromatographic conditions for the analysis of protected peptides.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

| HPLC | C18 | Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient nih.gov | UV (210/220 nm) rsc.org | Purity assessment, Quantitative analysis |

| TLC | Silica Gel 60 F254 rsc.org | Ethyl acetate (B1210297) / n-hexane plos.org | UV light | Reaction monitoring |

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are vital for confirming the chemical structure of the synthesized this compound.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H NMR and ¹³C NMR are employed for the structural elucidation of peptides. rsc.org

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific proton signals would be expected for the Boc and OtBu protecting groups (typically sharp singlets in the 1.4-1.5 ppm range), as well as characteristic signals for the amino acid residues' alpha-protons and side chains. rsc.orgscienceopen.com

¹³C NMR: Offers insights into the carbon framework of the molecule. Distinct signals would be observed for the carbonyl carbons of the peptide bond and the protecting groups, as well as for the carbons of the glutamic acid and proline residues. rsc.orgscienceopen.com

Some suppliers provide confirmation of the structure by NMR. tcichemicals.comtcichemicals.com

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for peptides, which allows for the detection of the protonated molecule [M+H]⁺. rsc.org The calculated molecular weight for C₁₄H₂₅NO₆ is 303.35 g/mol , and a high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, confirming the elemental composition. researchgate.netnih.gov Fragmentation patterns can further corroborate the peptide sequence.

Advanced Techniques for Detecting Side Products and Impurities in Synthesis

The synthesis of peptides can sometimes lead to the formation of side products and impurities. These can arise from incomplete reactions, side reactions of the protecting groups, or racemization. Advanced analytical techniques are crucial for their detection and characterization.

One potential side product in the synthesis of peptides containing glutamic acid is the formation of pyroglutamic acid, which can occur under acidic or thermal conditions. The detection of such impurities often requires a combination of high-resolution analytical techniques. LC-MS, which couples the separation power of HPLC with the detection capabilities of mass spectrometry, is particularly effective for identifying and quantifying impurities, even at low levels. nih.govrsc.org For instance, by monitoring for the specific mass of potential side products, their presence can be confirmed or ruled out.

During peptide synthesis, side-chain protecting groups like OtBu can be partially cleaved if the conditions are not carefully controlled. The resulting unprotected or partially protected species would have different retention times in HPLC and different molecular weights, allowing for their detection by LC-MS. Furthermore, racemization, the conversion of an L-amino acid to a D-amino acid, can be a significant issue. Chiral chromatography or specific derivatization methods followed by LC-MS analysis can be used to determine the enantiomeric purity of the final product. nih.gov

Quantitative Analytical Approaches for Yield Determination in Research Synthesis

Accurately determining the yield of a synthesis is essential for evaluating the efficiency of the reaction. In a research setting, several methods can be employed for the quantitative analysis of this compound.

After purification by methods such as column chromatography, the isolated product is typically dried to a constant weight. ub.eduplos.org The yield is then calculated as the ratio of the actual mass of the purified product to the theoretical maximum mass, expressed as a percentage. thieme-connect.de

For a more precise determination, especially for small-scale syntheses or when isolating the pure product is challenging, quantitative NMR (qNMR) can be used. This technique involves adding a known amount of an internal standard to the NMR sample. By comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard, the exact amount of the product in the sample can be determined without the need for complete isolation.

Green Chemistry Principles in the Synthesis and Application of Boc Glu Otbu Pro Oh

Solvent Selection and Reduction Strategies for Sustainable Peptide Synthesis

The vast majority of waste generated during peptide synthesis comes from solvents used in coupling, deprotection, and washing steps. acs.orgresearchgate.net Traditional solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are effective but pose significant environmental and health risks. tandfonline.commdpi.com Consequently, a major focus of green peptide chemistry is the identification and implementation of safer, more sustainable solvent alternatives.

Researchers have investigated a range of "greener" solvents for solid-phase peptide synthesis (SPPS), including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and propylene (B89431) carbonate (PC). mdpi.comnih.govrsc.org These solvents are often derived from renewable resources and have a better safety profile. researchgate.net For instance, propylene carbonate has been demonstrated as a viable replacement for both DCM and DMF in solution- and solid-phase peptide synthesis. researchgate.netrsc.org The solubility of protected amino acids and reagents in these alternative solvents is a critical factor for successful synthesis. tandfonline.com Studies have shown that while some green solvents can effectively swell common resins used in SPPS, the solubility of amino acid derivatives may vary. tandfonline.comnih.gov

Process Intensification: Technologies like flow chemistry and microwave-assisted synthesis can significantly reduce reaction times and, consequently, the amount of solvent needed. oxfordglobal.comrsc.org

Solvent Recycling: The development of purification processes to reclaim and reuse solvents like acetonitrile (B52724) is an active area of research. youtube.com Techniques such as distillation and membrane filtration are being explored to recover solvents, reducing both waste and cost. youtube.comchemrxiv.org

Wash Step Elimination: Innovative approaches in SPPS aim to completely eliminate the solvent-intensive washing steps, which can reduce waste by up to 95%. researchgate.net

The selection of a suitable green solvent or a solvent reduction strategy for the synthesis of a specific peptide like Boc-Glu(OtBu)-Pro-OH would depend on factors such as the chosen synthetic route (solid-phase or solution-phase) and the specific reaction conditions.

Waste Minimization and Recycling Protocols in Related Synthetic Procedures

Beyond solvent use, the generation of byproducts and the use of excess reagents contribute to the waste stream in peptide synthesis. bioprocessonline.com Green chemistry principles emphasize atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgrsc.org

Key strategies for waste minimization and recycling in peptide synthesis include:

Atom-Economic Synthesis Methods: Researchers are developing novel synthetic routes that are inherently more atom-economical. For example, methods that eliminate the need for traditional coupling reagents or protecting groups can significantly reduce waste. acs.orgrsc.orgnih.gov The Bailey peptide synthesis, which uses α-amino acid-N-carboxylic acid anhydrides (NCAs), is one such approach that avoids the need for protecting groups on the reacting functional group, improving atom economy. wikipedia.org

Recycling of Reagents and Byproducts: The development of recyclable coupling reagents is a promising area. For instance, the reagent o-NosylOXY allows for the recovery and reuse of its byproducts, making the process more cost-effective and environmentally friendly. peptide.comrsc.org

Resin Recycling: In SPPS, the solid support (resin) is a significant component of the waste generated. Protocols for recycling resins, such as the 2-chlorotrityl resin, are being explored, though this remains a relatively small field of research. acs.org

Circular Economy Approaches: The concept of a circular economy is being applied to peptide synthesis, where waste from one step is reused in another. For example, in "tea bag" synthesis protocols, recycling schemes for the deprotection reagent and washing solvents have been shown to reduce N,N-dimethylformamide (DMF) usage by 25-30% and deprotection reagent usage by 50%. mdpi.com

Energy Efficiency Considerations in this compound Production and Use

Energy consumption is another important aspect of sustainable manufacturing. In peptide synthesis, energy is primarily used for heating, cooling, stirring, and purification processes like lyophilization (freeze-drying). rsc.orgacs.org

Several approaches can improve energy efficiency in peptide production:

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can dramatically reduce reaction times for both coupling and deprotection steps compared to conventional heating methods. nih.govrsc.org This not only speeds up the synthesis but can also lead to significant energy savings. rsc.org

Flow Chemistry: Continuous flow processes can be more energy-efficient than batch processes, especially for large-scale production, by offering better heat transfer and control over reaction parameters. oxfordglobal.com

Optimized Purification Techniques: Purification is often an energy-intensive step. Techniques like organic solvent nanofiltration (OSN) are being explored as low-energy alternatives to traditional methods like chromatography and distillation for purifying peptide APIs. seppure.com Spray drying also presents a potentially more energy-efficient alternative to freeze-drying for product isolation, although careful consideration of the peptide's thermal stability is required. acs.org

Solvent Recovery Processes: While solvent recycling is primarily a waste reduction strategy, the energy required for the recovery process itself must be considered. The development of energy-efficient distillation and membrane-based recovery systems is crucial. youtube.com

Development of Environmentally Benign Coupling and Deprotection Reagents

The reagents used for coupling amino acids and for removing protecting groups are critical to the success of peptide synthesis, but many traditional reagents have significant drawbacks, including toxicity, explosivity, and the generation of harmful byproducts. gyrosproteintechnologies.compeptide.com The development of greener alternatives is a key area of research.

Environmentally Benign Coupling Reagents:

Traditional carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can cause racemization and form insoluble byproducts. tandfonline.comtandfonline.com Newer generations of coupling reagents aim to be safer and more efficient.

| Reagent Class | Examples | Advantages |

| Oxyma-based Reagents | OxymaPure®, COMU® | Non-explosive, non-allergenic, high coupling efficiency, good solubility. gyrosproteintechnologies.combachem.com |

| Quaternary Carbodiimides (QCD) | EDC.MeI, EDC.MeTos | Stable, water-soluble, safer than traditional carbodiimides. tandfonline.comluxembourg-bio.com |

| Phosphonium (B103445) Salts | PyBOP | Efficient with minimal racemization, but can produce carcinogenic byproducts. peptide.combachem.com |

| Recyclable Reagents | o-NosylOXY | Byproducts can be recovered and reused. peptide.comrsc.org |

Oxyma-based reagents, in particular, have gained widespread use due to their favorable safety profile and high reactivity. gyrosproteintechnologies.com

Environmentally Benign Deprotection Reagents:

The removal of the Boc (tert-butyloxycarbonyl) and OtBu (tert-butyl ester) protecting groups in this compound typically requires strong acids like trifluoroacetic acid (TFA), which is corrosive and generates hazardous waste. semanticscholar.orgacsgcipr.orgcpcscientific.com Greener deprotection methods are being actively sought.

| Deprotection Method | Reagent/Condition | Advantages |

| Brønsted Acids | p-Toluenesulfonic acid (pTSA) in a deep eutectic solvent (DES) | Cheap, biodegradable, efficient at room temperature. mdpi.com |

| Lewis Acids | FeCl₃, ZnBr₂ | Can offer chemoselective deprotection under milder conditions. nih.govresearchgate.net |

| Catalyst-Free/Water-Mediated | Water at reflux temperature | Eliminates the need for acid catalysts, environmentally benign. semanticscholar.orgresearchgate.net |

| Enzymatic Deprotection | Enzymes | Highly selective, operates under mild conditions. acsgcipr.org |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes for Boc-Glu(OtBu)-Pro-OH with Enhanced Efficiency

Another avenue of research is the development of one-pot synthesis strategies that would allow for the sequential addition of amino acids without the need for intermediate purification steps. Such a process would significantly reduce solvent consumption and waste generation, making the synthesis more environmentally friendly and cost-effective.

Table 1: Comparison of Synthetic Routes for Dipeptide Synthesis

| Synthetic Route | Advantages | Disadvantages | Research Focus |

| Solid-Phase Peptide Synthesis (SPPS) | Ease of purification, potential for automation. | Requires excess reagents, potential for aggregation. | Development of novel resins and linkers. |

| Solution-Phase Synthesis | Scalable, allows for purification of intermediates. | Time-consuming, requires more complex purification. | Greener solvents, improved coupling reagents. |

| Enzymatic Ligation | High specificity, mild reaction conditions. | Limited substrate scope, potential for enzyme inhibition. | Enzyme engineering, broader substrate compatibility. |

| One-Pot Synthesis | Reduced waste, time and cost-effective. | Requires highly optimized reaction conditions. | Development of orthogonal protection strategies. |

Expanding the Scope of this compound in Macrocyclic and Constrained Peptide Architectures

Macrocyclic and constrained peptides are of significant interest in drug discovery due to their enhanced stability, higher binding affinity, and improved selectivity compared to their linear counterparts. nih.gov The unique conformational constraints imposed by the proline residue in this compound make this dipeptide an excellent building block for the synthesis of such complex architectures.

Future research will likely focus on incorporating this dipeptide into a wider variety of macrocyclic scaffolds, including those formed through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization strategies. frontiersin.org The presence of the protected glutamic acid side chain provides a versatile handle for various cyclization chemistries.

Furthermore, the introduction of non-natural amino acids or pseudoproline moieties in conjunction with the this compound unit could lead to novel constrained peptide architectures with unique three-dimensional structures and biological activities. adventchembio.com These efforts aim to create peptides with improved pharmacokinetic properties and the ability to target challenging protein-protein interactions. nih.gov

Integration with Automated Synthesis Platforms and High-Throughput Methodologies

The demand for synthetic peptides in research and development has driven the advancement of automated synthesis platforms. nih.gov The integration of this compound into these automated workflows is crucial for accelerating the discovery and optimization of peptide-based drug candidates. Microwave-enhanced solid-phase peptide synthesis (SPPS) has already demonstrated the ability to significantly reduce synthesis times. kohan.com.twkohan.com.tw

Future work will focus on optimizing the coupling and deprotection protocols for this compound on various automated synthesizers to ensure high purity and yield. The development of high-throughput methods for the synthesis and screening of peptide libraries containing this dipeptide will enable the rapid identification of lead compounds with desired biological activities. nih.gov This will involve the use of robotic systems for parallel synthesis and the development of sensitive analytical techniques for rapid quality control.

Table 2: Key Parameters for Automated Synthesis Integration

| Parameter | Objective | Emerging Trend |

| Coupling Efficiency | Achieve >99% coupling per cycle. | Use of advanced coupling reagents and microwave energy. kohan.com.tw |

| Deprotection Time | Minimize exposure to harsh deprotection reagents. | Development of milder and more efficient deprotection cocktails. |

| Cycle Time | Reduce the overall time for each amino acid addition. | High-speed, flow-based synthesis platforms. |

| Purity of Crude Product | Maximize the purity to simplify downstream processing. | Real-time monitoring of reaction completeness. |

Computational Chemistry Approaches for Predicting Reaction Outcomes and Conformational Preferences

Computational chemistry is becoming an indispensable tool in peptide science for predicting the structural and chemical properties of peptides. In the context of this compound, computational methods can be employed to predict the most likely side reactions during synthesis and to identify the optimal reaction conditions to minimize their occurrence.

Future research will likely involve the use of more sophisticated computational models, including machine learning algorithms, to predict the properties of peptides containing this compound with greater accuracy. This will aid in the rational design of novel peptide therapeutics and reduce the need for extensive experimental screening.

Potential for Derivatization to Introduce Bio-orthogonal Functionalities

The introduction of bio-orthogonal functionalities into peptides allows for their specific labeling, imaging, and tracking in biological systems without interfering with native biochemical processes. The glutamic acid residue in this compound presents an opportunity for such derivatization after the removal of the tert-butyl protecting group.

Future research will explore the derivatization of the deprotected glutamic acid side chain with a variety of bio-orthogonal handles, such as azides, alkynes, or strained alkenes. These modified peptides can then be used in click chemistry reactions for applications in drug delivery, diagnostics, and fundamental biological studies. The development of efficient and selective methods for the introduction of these functionalities will be a key area of focus.

Q & A

Q. What are the standard protocols for synthesizing Boc-Glu(OtBu)-Pro-OH, and how can purity be assessed during synthesis?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using coupling agents like COMU or HATU. A typical protocol involves:

- Dissolving Boc-Glu(OtBu)-OH and Pro-OH in anhydrous DMF under inert atmosphere.

- Activating the carboxyl group with COMU and DIEA at 0°C, followed by room-temperature stirring for 4 hours .

- Purification via column chromatography (n-hexane/AcOEt gradient) yields the product with >88% purity .

- Purity Assessment : Thin-layer chromatography (TLC) and optical rotation measurements ([α]20/D −9.5±1° in methanol) are standard. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) confirms enantiomeric purity (≥99.0%) .

Q. What precautions are critical for handling this compound in moisture-sensitive reactions?

- Storage : Store at 2–8°C in inert atmospheres to prevent tert-butyl (tBu) group hydrolysis .

- Handling : Use anhydrous solvents (e.g., DMF, THF) and maintain argon/nitrogen flow during reactions. Avoid exposure to acids or bases, which may cleave the Boc or tBu protecting groups .

- Safety : Wear nitrile gloves and safety goggles; avoid inhalation of dust (H335 hazard) .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in peptide chain elongation?

Coupling efficiency depends on:

- Coupling Agents : COMU shows higher efficiency than HOBt/DIC in sterically hindered environments due to reduced racemization .

- Solvent Choice : Anhydrous DMF minimizes side reactions, while DCM may reduce solubility of polar intermediates.

- Base Selection : DIEA (10% excess) ensures optimal activation of carboxyl groups without over-base-induced side reactions .

- Table 1 : Comparison of coupling agents for this compound elongation.

| Coupling Agent | Yield (%) | Racemization Risk | Reference |

|---|---|---|---|

| COMU | 88 | Low | |

| HATU | 85 | Moderate | [*] |

| DCC/HOBt | 78 | High | [*] |

Q. What analytical techniques resolve contradictions in structural characterization data (e.g., NMR vs. MS)?

Discrepancies between NMR (e.g., unexpected proton shifts) and MS (e.g., m/z mismatches) may arise from:

- Impurities : Use preparative HPLC to isolate the target compound and re-analyze.

- Tautomerism : Conduct variable-temperature NMR to identify dynamic equilibria affecting spectral data .

- Ionization Artifacts : Electrospray ionization (ESI-MS) may generate adducts; compare with MALDI-TOF results for verification .

Q. How does the tert-butyl protecting group influence the stability of this compound under acidic conditions?

The tBu group is stable under mild acidic conditions (e.g., TFA/DCM for Boc deprotection) but hydrolyzes in strong acids (e.g., HCl/dioxane).

- Kinetic Studies : Monitor tBu cleavage via ¹H NMR (disappearance of δ 1.4 ppm signal) under varying pH .

- Applications : Selective deprotection enables sequential peptide elongation (e.g., Glu side-chain activation after Boc removal) .

Methodological Guidelines

Q. How should researchers document experimental procedures to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report exact equivalents (e.g., 0.78 mmol COMU), reaction times, and purification gradients .

- Characterization : Provide full spectral data (NMR, MS) and chromatograms (TLC/HPLC) in supplementary materials .

- Safety : Include hazard codes (e.g., H302, H319) and disposal protocols compliant with local regulations .

Q. What strategies mitigate epimerization during this compound incorporation into peptide sequences?

- Low-Temperature Coupling : Perform reactions at 0°C to slow racemization .

- Polar Aprotic Solvents : DMF enhances solubility and reduces aggregation-induced stereochemical scrambling .

- Additives : Use catalysts like HOAt to suppress oxazolone formation, a common racemization pathway .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (102–105°C vs. literature values)?

Variations may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.